2-(2-Methylphenyl)-4-nitrobenzoic acid 2-(2-Methylphenyl)-4-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 191103-88-5
VCID: VC11697170
InChI: InChI=1S/C14H11NO4/c1-9-4-2-3-5-11(9)13-8-10(15(18)19)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
SMILES: CC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol

2-(2-Methylphenyl)-4-nitrobenzoic acid

CAS No.: 191103-88-5

VCID: VC11697170

Molecular Formula: C14H11NO4

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylphenyl)-4-nitrobenzoic acid - 191103-88-5

Description

2-(2-Methylphenyl)-4-nitrobenzoic acid is an organic compound with the molecular formula C14H11NO4C_{14}H_{11}NO_4. This compound is part of the benzoic acid derivatives family, characterized by a carboxylic acid group attached to an aromatic ring. It has applications in chemical research and potential pharmaceutical development due to its structural properties.

Synthesis and Preparation

While specific synthetic pathways for this compound are not explicitly detailed in available literature, general methodologies for similar benzoic acid derivatives include:

  • Nitration: Introduction of a nitro group via electrophilic substitution using nitric acid and sulfuric acid.

  • Friedel-Crafts Alkylation: Attachment of a methylphenyl group using alkyl halides in the presence of a Lewis acid catalyst.

  • Carboxylation: Formation of the carboxylic acid functional group through oxidation or carboxylation reactions.

Applications and Potential Uses

4.1 Chemical Research
The compound's functional groups make it a versatile intermediate in organic synthesis, particularly in reactions requiring electron-withdrawing nitro groups or acidic functionalities.

4.2 Pharmaceutical Potential
Although no direct studies on its pharmacological activity were found, structurally similar compounds have been investigated for:

  • Antitubercular activity .

  • Antiparasitic properties .
    This suggests that 2-(2-Methylphenyl)-4-nitrobenzoic acid could be explored as a scaffold for drug discovery.

Analytical Data

PropertyValue/Description
InChI KeyFKWGNJRTNLXASE-UHFFFAOYSA-N
Melting PointNot reported
SolubilityLikely soluble in organic solvents

Limitations and Challenges

  • Limited Biological Data: No specific studies on its biological activity or toxicity are available.

  • Synthetic Complexity: Multi-step synthesis may limit large-scale production.

  • Environmental Impact: Nitro compounds can pose environmental hazards due to their stability and potential toxicity.

CAS No. 191103-88-5
Product Name 2-(2-Methylphenyl)-4-nitrobenzoic acid
Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
IUPAC Name 2-(2-methylphenyl)-4-nitrobenzoic acid
Standard InChI InChI=1S/C14H11NO4/c1-9-4-2-3-5-11(9)13-8-10(15(18)19)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Standard InChIKey FKWGNJRTNLXASE-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Canonical SMILES CC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
PubChem Compound 23436074
Last Modified Nov 23 2023

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